molecular formula C11H18N2O4 B7586944 (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid

Cat. No. B7586944
M. Wt: 242.27 g/mol
InChI Key: LNDSTQPFBQDTJI-NETXQHHPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid, commonly known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a non-peptide, orally active compound that stimulates the release of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in a pulsatile manner. MK-677 has gained popularity in the scientific community due to its potential therapeutic applications in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting.

Mechanism of Action

MK-677 acts as a selective agonist of the (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid, which is primarily expressed in the hypothalamus and pituitary gland. It stimulates the release of GH and IGF-1 by activating the (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid and promoting the secretion of growth hormone-releasing hormone (GHRH) and suppressing the release of somatostatin. This results in a pulsatile release of GH and IGF-1, which has been shown to have anabolic and anti-catabolic effects.
Biochemical and Physiological Effects:
MK-677 has been shown to have a range of biochemical and physiological effects, including:
- Increased GH and IGF-1 levels
- Improved body composition
- Increased bone density
- Increased muscle mass and strength
- Improved cognitive function
- Neuroprotective effects
- Improved sleep quality
- Improved wound healing
- Reduced inflammation

Advantages and Limitations for Lab Experiments

MK-677 has several advantages for use in laboratory experiments, including its oral bioavailability, long half-life, and ability to stimulate GH and IGF-1 levels in a pulsatile manner. However, it also has some limitations, including its cost, potential for off-target effects, and the need for careful dosing and monitoring.

Future Directions

There are several future directions for research on MK-677, including:
- Investigating its potential therapeutic applications in other conditions, such as sarcopenia, frailty, and traumatic brain injury.
- Exploring its mechanisms of action and potential off-target effects.
- Developing more selective and potent (2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid agonists.
- Investigating the use of MK-677 in combination with other therapies, such as exercise and nutrition interventions.
- Investigating the long-term safety and efficacy of MK-677 in different populations, such as children and adolescents.

Synthesis Methods

MK-677 is synthesized using a multi-step process that involves the reaction of various chemical intermediates. The synthesis of MK-677 involves the coupling of a pyrrolidine-3-carboxylic acid derivative with a protected amino acid derivative, followed by deprotection and purification. The final product is obtained as a white crystalline powder.

Scientific Research Applications

MK-677 has been extensively studied for its potential therapeutic applications in the treatment of growth hormone deficiency, osteoporosis, and muscle wasting. It has been shown to increase GH and IGF-1 levels in healthy adults and elderly individuals, leading to improvements in body composition, bone density, and muscle mass. MK-677 has also been investigated for its potential neuroprotective effects and its ability to improve cognitive function in Alzheimer's disease and other neurodegenerative disorders.

properties

IUPAC Name

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N2O4/c1-6(2)9(11(16)17)12-10(15)7-4-8(14)13(3)5-7/h6-7,9H,4-5H2,1-3H3,(H,12,15)(H,16,17)/t7?,9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDSTQPFBQDTJI-NETXQHHPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)O)NC(=O)C1CC(=O)N(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)O)NC(=O)C1CC(=O)N(C1)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-3-methyl-2-[(1-methyl-5-oxopyrrolidine-3-carbonyl)amino]butanoic acid

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